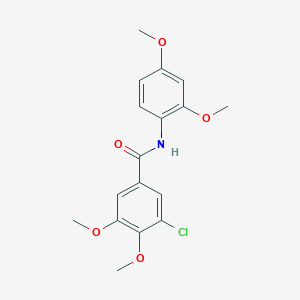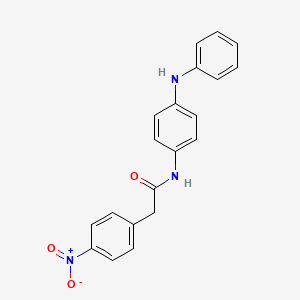![molecular formula C16H26N2 B4940147 2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4940147.png)
2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine, commonly known as DMBA, is a synthetic compound that belongs to the class of indane derivatives. DMBA is widely used in scientific research as a pharmacological tool to study the mechanism of action of various drugs and their effects on various biological systems.
作用机制
DMBA acts as a selective agonist for the dopamine D3 receptor. The activation of the dopamine D3 receptor leads to the release of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of various physiological processes such as movement, cognition, and motivation. DMBA also acts as a potent inhibitor of the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the synaptic cleft.
Biochemical and Physiological Effects:
DMBA has been shown to have several biochemical and physiological effects. DMBA has been shown to increase locomotor activity in animals, indicating its stimulant properties. DMBA has also been shown to increase the release of dopamine in the striatum, which is a region of the brain that plays a crucial role in the regulation of movement. DMBA has also been shown to increase the release of norepinephrine and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood and emotions.
实验室实验的优点和局限性
DMBA has several advantages for lab experiments. DMBA is a selective agonist for the dopamine D3 receptor, which allows for the study of the specific effects of dopamine D3 receptor activation. DMBA is also a potent inhibitor of the reuptake of dopamine, which allows for the study of the effects of increased dopamine concentration in the synaptic cleft. However, DMBA has several limitations for lab experiments. DMBA has a relatively short half-life, which limits its use in long-term studies. DMBA also has a high affinity for the dopamine D3 receptor, which limits its use in the study of other neurotransmitter systems.
未来方向
There are several future directions for the study of DMBA. One future direction is the study of the effects of DMBA on the dopamine D3 receptor in different regions of the brain. Another future direction is the study of the effects of DMBA on other neurotransmitter systems, such as the serotonin and norepinephrine systems. The development of new DMBA analogs with longer half-lives and higher selectivity for the dopamine D3 receptor is also a future direction for the study of DMBA. The use of DMBA in the study of various pathological conditions, such as Parkinson's disease and schizophrenia, is also a future direction for the study of DMBA.
合成方法
The synthesis of DMBA involves the reaction of 3-(dimethylamino)-2,2-dimethylpropylamine with 2,3-dihydro-1H-indene-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by column chromatography to obtain pure DMBA.
科学研究应用
DMBA is widely used in scientific research as a pharmacological tool to study the mechanism of action of various drugs and their effects on various biological systems. DMBA is used in the study of neurotransmitter systems, such as the dopamine system, and their role in various physiological and pathological conditions. DMBA is also used in the study of the effects of drugs on the cardiovascular system, respiratory system, and immune system.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-N',N',2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-16(2,12-18(3)4)11-17-15-9-13-7-5-6-8-14(13)10-15/h5-8,15,17H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAJBLFNINRNQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CC2=CC=CC=C2C1)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4940067.png)
![2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4940075.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B4940087.png)
![1-(2-adamantyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4940092.png)

![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)
![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)

![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)
![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)


![4-(4-biphenylylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4940171.png)

